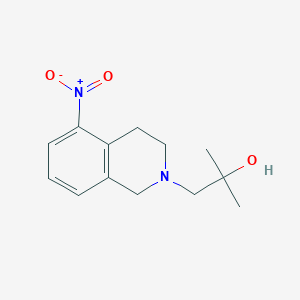![molecular formula C11H21NO4 B1378863 2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylbutanoic acid CAS No. 1423031-71-3](/img/structure/B1378863.png)
2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylbutanoic acid
Descripción general
Descripción
“2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylbutanoic acid” is a compound with the molecular weight of 231.29 g/mol . It has the IUPAC name “2-{[(tert-butoxycarbonyl)amino]methyl}-2-methylbutanoic acid” and the InChI code "1S/C11H21NO4/c1-6-11(5,8(13)14)7-12-9(15)16-10(2,3)4/h6-7H2,1-5H3,(H,12,15)(H,13,14)" . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. It contains a tert-butoxy carbonyl group attached to an amino group, which is then attached to a methyl group. This entire group is attached to the 2-position of a 2-methylbutanoic acid molecule .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 231.29 g/mol . The compound has a complex structure with several functional groups, including a tert-butoxy carbonyl group and an amino group .Aplicaciones Científicas De Investigación
Biosynthesis and Polymer Synthesis
Tertiary carbon atom-containing compounds like 2-hydroxyisobutyric acid (2-HIBA), derived from carboxylic acids similar to 2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylbutanoic acid, are identified as valuable building blocks for polymer synthesis. Biotechnological routes to 2-HIBA have shown significant progress, indicating the potential for large-scale biosynthesis from renewable carbon, which can replace conventional chemistry and petrochemicals as the carbon source (Rohwerder & Müller, 2010).
Structural Analysis and Material Science
Studies on polymorphic forms of compounds structurally related to 2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylbutanoic acid, such as N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester, have been conducted to understand their molecular conformation and potential applications in material science. These forms exhibit characteristics conducive to forming hydrogen-bonded parallel β-sheet-like tapes, indicating unusual packing for protected dipeptides (Gebreslasie, Jacobsen, & Görbitz, 2011).
Food Chemistry and Aroma Compounds
The Ehrlich degradation pathway, involving the conversion of parent free amino acids into alcohols and acids by microbial enzymes, showcases the relevance of methylated amino acids and derivatives in understanding the formation of aroma compounds in fermented foods. This pathway highlights the mechanistic insights into the degradation mechanisms in food chemistry (Matheis, Granvogl, & Schieberle, 2016).
Chemical Synthesis and Drug Development
Research on the synthesis of orthogonally protected amino acids, employing derivatives similar to 2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylbutanoic acid as intermediates, underscores their importance in the development of novel pharmaceuticals. Such studies facilitate the creation of compounds with potential biological applications, including the synthesis of peptides with specific therapeutic targets (Liu, Park, Lee, & Burke, 2009).
Safety And Hazards
Propiedades
IUPAC Name |
2-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-6-11(5,8(13)14)7-12-9(15)16-10(2,3)4/h6-7H2,1-5H3,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUXPDHPZUFZFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CNC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylbutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



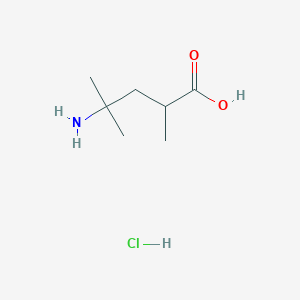
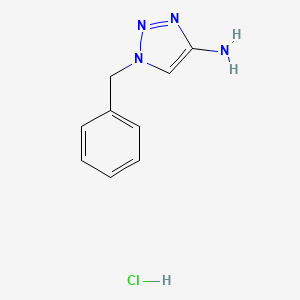
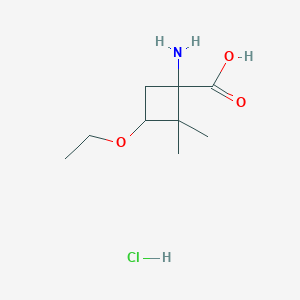
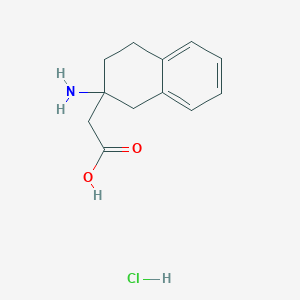
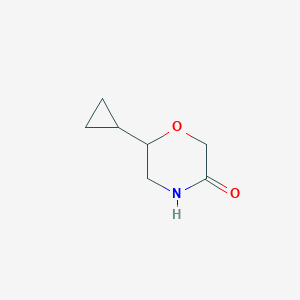
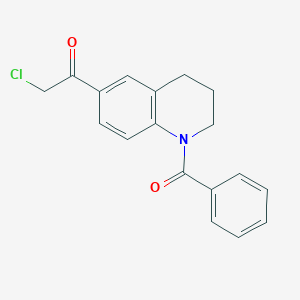
![3-ethyl-1-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]urea](/img/structure/B1378787.png)
![Tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate](/img/structure/B1378788.png)
![Benzyl[1-(2,3-difluorophenyl)-2,2,2-trifluoroethyl]amine](/img/structure/B1378793.png)
![2-{2-[4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1378794.png)
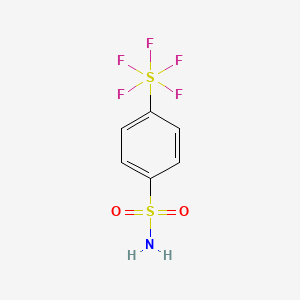
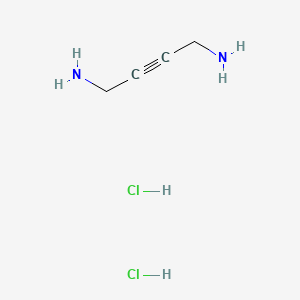
![4-Bromo-2-[(4-methoxyphenyl)methoxy]-1-(trifluoromethyl)benzene](/img/structure/B1378800.png)
